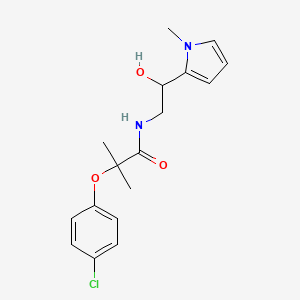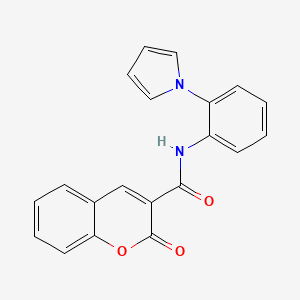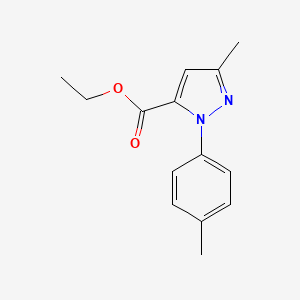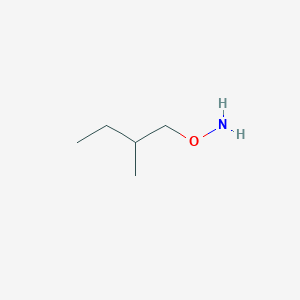
3-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system. In
Scientific Research Applications
Antibacterial Activity
Research into quinolone antibacterial agents, including sparfloxacin, highlights the synthesis of compounds with improved potency. A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids showed enhanced overall antibacterial properties, indicating the potential of similar compounds in developing new therapeutic agents (Miyamoto et al., 1990).
Anticancer and Antimicrobial Activities
Diketopiperazine derivatives from marine-derived actinomycetes, such as Streptomyces sp., displayed modest antivirus activity and potent anti-H1N1 activity. This suggests that similar structural compounds could have applications in treating viral infections and exploring new antiviral agents (Wang et al., 2013).
Anticonvulsant and Antimicrobial Properties
3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, prepared via reactions with substituted piperazine derivatives, demonstrated potential anticonvulsant activity and antimicrobial effects. This highlights the therapeutic potential of compounds with similar structures in neurological and infectious diseases (Aytemir et al., 2004).
Imaging Agents in Medical Diagnostics
The synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation showcases the application of such compounds in enhancing diagnostic imaging techniques. The specific activity and radiochemical purity achieved indicate the effectiveness of these compounds as imaging agents (Wang et al., 2018).
properties
IUPAC Name |
3-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-20-7-6-17-15(16(20)23)22-10-8-21(9-11-22)14-5-4-13(18-19-14)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYWVYJFYWWRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)





![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)
